molecular formula C22H29N3O4S B12931589 tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B12931589
M. Wt: 431.6 g/mol
InChI Key: BEGACMXKHPNZQU-VHSSKADRSA-N
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Description

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The IUPAC name tert-butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate systematically describes its structure:

  • Pyrrolidine backbone : A five-membered saturated ring with (2S,4R) stereochemistry, featuring a hydroxyl group at C4 and a carbamoyl substituent at C2.
  • tert-Butyl carbamate (Boc) : A protecting group at the pyrrolidine nitrogen, enhancing solubility and stability during synthesis.
  • (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl group : A chiral benzyl moiety linked to a 4-methylthiazole heterocycle, critical for VHL binding.
Table 1: Key Chemical Descriptors
Property Value
Molecular Formula C₂₄H₃₂N₄O₅S
Molecular Weight 504.61 g/mol
CAS Registry Number Not publicly disclosed
Stereochemical Configuration (2S,4R)-pyrrolidine, (S)-ethyl

The molecular formula was derived from structural analysis of analogous VHL ligands like VH-032 (C₂₄H₃₂N₄O₄S), with an additional oxygen atom from the tert-butyl carbamate.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H29N3O4S/c1-13(15-6-8-16(9-7-15)19-14(2)23-12-30-19)24-20(27)18-10-17(26)11-25(18)21(28)29-22(3,4)5/h6-9,12-13,17-18,26H,10-11H2,1-5H3,(H,24,27)/t13-,17+,18-/m0/s1

InChI Key

BEGACMXKHPNZQU-VHSSKADRSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced through a series of reactions, including condensation and cyclization.

    Attachment of the tert-Butyl Ester Group: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyrrolidine Derivatives with Thiazole Moieties

  • Compound RBM5-188 (): Structure: tert-Butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate. Key Differences: Replaces the ethyl carbamoyl group with a benzyl carbamoyl and introduces a 3,3-dimethylbutanoyl chain. Impact: Increased molecular weight (544.71 vs. ~500–530 for the target compound) and steric bulk may reduce membrane permeability but enhance target binding specificity in WDR5 degrader synthesis .
  • Compound 28 (): Structure: (R)-1-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}pyrrolidine-2-carboxamide. Key Differences: Pyrimidine replaces the phenyl group, and the tert-butyl is on the phenyl ring rather than the pyrrolidine.

Pyrrolidine Derivatives with Varied Substituents

  • tert-Butyl (2S,4S)-4-azido-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate ():

    • Key Differences : Azido group at position 4 and a tetrahydronaphthalenyl carbamoyl group.
    • Impact : The azido group enables click chemistry applications, while the naphthalenyl group increases aromaticity for protein interaction studies .
  • tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate ():

    • Key Differences : Formyl and methoxy groups replace the hydroxy and carbamoyl groups.
    • Impact : The formyl group enhances reactivity for further derivatization, but the lack of a thiazole moiety limits bioactivity relevance .

Compounds with Alternative Protecting Groups or Linkers

  • tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (): Key Differences: Oxazolidinone ring replaces pyrrolidine, with isopropyl and dioxo groups. Impact: The oxazolidinone core is rigid, favoring conformational restraint in protease inhibitors but lacking the thiazole’s electronic effects .

Physicochemical Properties

Property Target Compound RBM5-188 Compound 28
Molecular Formula C28H40N4O5S C28H40N4O5S C25H31N5O2S
Molecular Weight ~544.71 544.71 473.61
Key Functional Groups Hydroxy, thiazole, tert-butyl Benzyl carbamoyl Pyrimidine, tert-butyl
LogP (Estimated) 3.5–4.0 4.2–4.5 3.8–4.2

Biological Activity

tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate, often referred to as compound 2313528-38-8, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

PropertyValue
Molecular Formula C22H29N3O4S
Molecular Weight 431.55 g/mol
CAS Number 2313528-38-8
MDL Number MFCD34603379
Purity Not specified
Storage Conditions Sealed in dry conditions at 2-8°C

Research indicates that this compound may exhibit multiple biological activities:

  • Inhibition of Enzymatic Activity : It has been suggested that compounds similar to this structure can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer’s disease. In vitro studies have shown that such compounds can reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer’s pathology .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties against oxidative stress. For example, compounds structurally related to tert-butyl (2S,4R)-4-hydroxy derivatives have demonstrated the ability to improve cell viability in astrocytes exposed to neurotoxic agents like Aβ1-42 .
  • Anti-inflammatory Properties : The compound may also modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models exposed to amyloid-beta aggregates .

In Vitro Studies

In vitro experiments have assessed the effects of tert-butyl (2S,4R)-4-hydroxy on various cell types:

  • Astrocyte Protection : Treatment with the compound has been shown to enhance cell viability significantly when astrocytes were exposed to Aβ1-42. The results indicated a protective effect against cell death induced by neurotoxic agents .
  • Enzyme Inhibition : The compound demonstrated moderate inhibition of β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), suggesting potential utility in Alzheimer’s disease management through dual-action mechanisms .

In Vivo Studies

In vivo assessments using animal models have provided insights into the pharmacokinetics and efficacy of the compound:

  • Scopolamine-Induced Models : In models mimicking Alzheimer’s disease, the compound showed promise in reducing oxidative stress markers such as malondialdehyde (MDA), although it was less effective than established treatments like galantamine .

Case Studies

  • Alzheimer's Disease Model : A study evaluated the effects of similar compounds on cognitive decline in scopolamine-treated rats. Results indicated that while the compound improved some cognitive functions compared to controls, it did not achieve statistical significance when compared to existing treatments .
  • Cell Culture Studies : Another investigation focused on the cellular mechanisms underlying the neuroprotective effects of related compounds, highlighting their ability to mitigate inflammatory responses triggered by amyloid-beta exposure .

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